6-Nitro-1H-pyrazolo[4,3-B]pyridine
Overview
Description
6-Nitro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a fused pyrazole-pyridine ring system that possesses a wide range of biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Nitro-1H-pyrazolo[4,3-b]pyridines have been synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For instance, these compounds can be prepared by nitrosation of 3-acetamido-2-methylpyridines and subsequent rearrangement and cyclization of the N-acetyl-N-nitroso-compounds produced. These pyrazolo[4,3-b]pyridines exhibit a tendency for electrophilic substitution at specific positions, highlighting their reactivity and potential for further chemical modifications (Foster & Hurst, 1973).
Applications in Organic Synthesis
- The compound has been utilized in the synthesis of complex organic molecules. For example, a series of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines was obtained from domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines in ethanol, catalyzed by l-proline (Gunasekaran, Prasanna, & Perumal, 2014).
Biomedical Applications
- The biomedical applications of pyrazolo[3,4-b]pyridines are significant. They exist in two tautomeric forms and have been included in numerous references and patents. Their diverse substituents and synthetic methods make them viable for various biomedical applications, demonstrating their importance in this field (Donaire-Arias et al., 2022).
Material Science and Optical Applications
- In material science, pyrazolo[4,3-b]pyridine derivatives have been studied for their thermal stability and optical properties. For instance, thin films of certain derivatives exhibited photovoltaic properties, demonstrating their potential use in solar cells and other optoelectronic devices (El-Menyawy, Zedan, & Nawar, 2019).
Heterocyclic Chemistry
- The compound plays a role in the development of heterocyclic chemistry. For instance, its derivatives have been synthesized and characterized for their potential use in creating new heterocyclic compounds, which could have various applications in chemical and pharmaceutical industries (Bastrakov et al., 2020).
properties
IUPAC Name |
6-nitro-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)3-8-9-5/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPFTSMFSNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1H-pyrazolo[4,3-B]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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